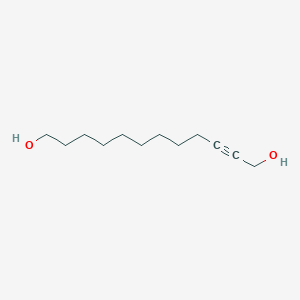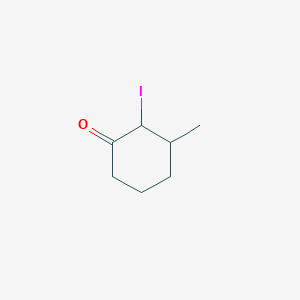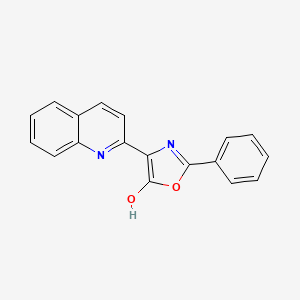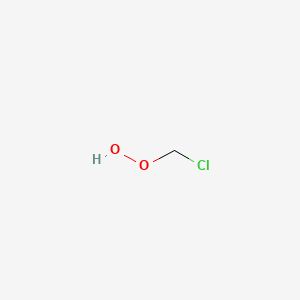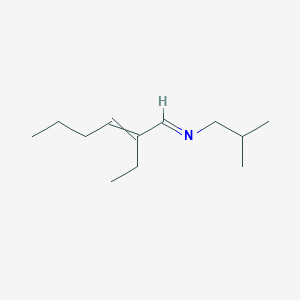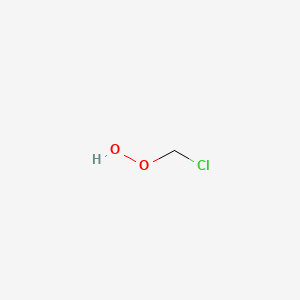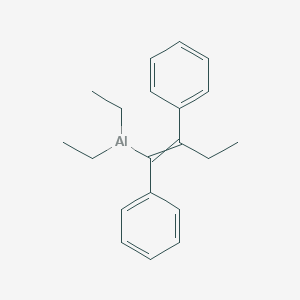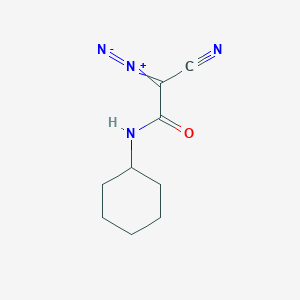
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate is a unique organic compound known for its versatile chemical properties and applications in various fields. This compound features a cyano group, a cyclohexylamino group, and a diazonioethenolate moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate typically involves the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. One common method includes the following steps:
Formation of Cyanoacetamide: Cyclohexylamine reacts with cyanoacetic acid to form N-cyclohexylcyanoacetamide.
Diazotization: The N-cyclohexylcyanoacetamide is then treated with nitrous acid to introduce the diazonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used.
科学的研究の応用
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyano group also contributes to its reactivity and potential biological activities.
類似化合物との比較
Similar Compounds
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate: shares similarities with other cyano and diazonium compounds, such as 2-cyano-1,2-dihydro-1-hydroxyisoquinoline and 2-cyano-1,1-dimethylethyldeoxynucleoside phosphite.
Uniqueness
- The presence of both a cyano group and a diazonium group in this compound makes it unique, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications.
特性
CAS番号 |
117015-34-6 |
|---|---|
分子式 |
C9H12N4O |
分子量 |
192.22 g/mol |
IUPAC名 |
2-cyano-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C9H12N4O/c10-6-8(13-11)9(14)12-7-4-2-1-3-5-7/h7H,1-5H2,(H,12,14) |
InChIキー |
IRPOCWAIJCXTDU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C(=[N+]=[N-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
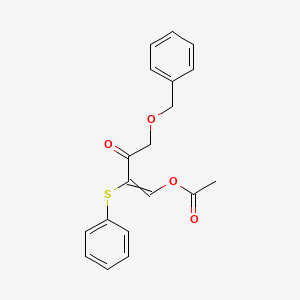
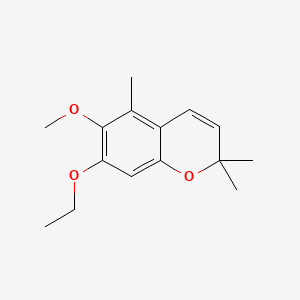
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
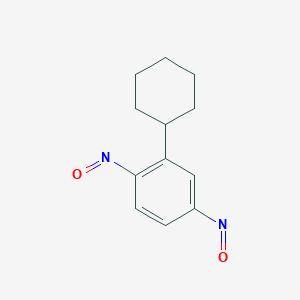
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
